2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride: is a heterocyclic compound that contains a triazole ring. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method is the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as water or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted triazoles .
Scientific Research Applications
Chemistry: In chemistry, 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting enzymes such as alpha-amylase and alpha-glucosidase .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and antibacterial agent .
Industry: In industry, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also used as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring can form hydrogen bonds and other interactions with the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
3-amino-1,2,4-triazole: A precursor in the synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride.
4-amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,4-triazole-3-thiol: Known for its antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C4H7ClN4O2 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-4-7-6-2-8(4)1-3(9)10;/h2H,1H2,(H2,5,7)(H,9,10);1H |
InChI Key |
CPXKGKNWZJGSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N1CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.